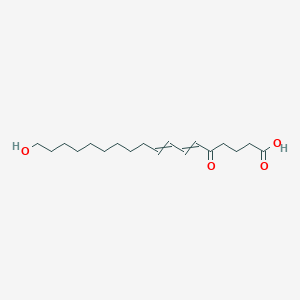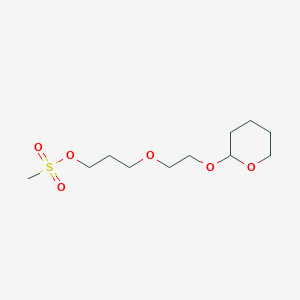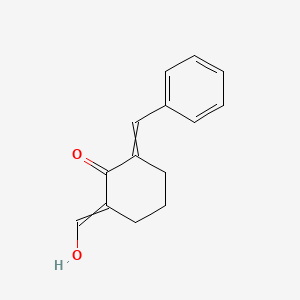
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by its unique structure, which includes multiple double bonds, hydroxyl groups, and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of linoleic acid derivatives. The process includes several steps, such as:
Hydroxylation: Introduction of hydroxyl groups to the linoleic acid backbone.
Oxidation: Conversion of specific carbon atoms to ketone groups.
Isomerization: Adjustment of double bond positions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds and functional groups.
Análisis De Reacciones Químicas
Types of Reactions
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Aplicaciones Científicas De Investigación
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and coatings.
Mecanismo De Acción
The mechanism of action of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, such as lipoxygenases and cyclooxygenases.
Pathways: Modulation of inflammatory pathways and oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Hydroxy Linoleic Acids: Compounds with additional hydroxyl groups on the linoleic acid backbone.
Keto Linoleic Acids: Compounds with ketone groups replacing some of the double bonds.
Uniqueness
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H30O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
18-hydroxy-5-oxooctadeca-6,8-dienoic acid |
InChI |
InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22) |
Clave InChI |
WUMXVBSMANMBJK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)

![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14095321.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)



![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)
